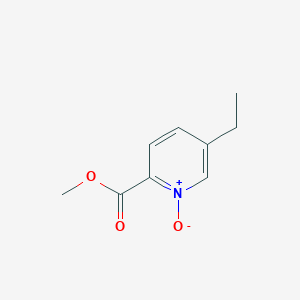
Methyl 5-ethyl-1-oxo-1lambda~5~-pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-ethyl-1-oxo-1lambda~5~-pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-1-oxo-1lambda~5~-pyridine-2-carboxylate typically involves the reaction of ethyl acetoacetate with 2-chloropyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl group from ethyl acetoacetate replaces the chlorine atom in 2-chloropyridine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-1-oxo-1lambda~5~-pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-ethyl-1-oxo-1lambda~5~-pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-1-oxo-1lambda~5~-pyridine-2-carboxylate is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. In cancer research, the compound may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-ethyl-1-oxo-1lambda~5~-pyridine-3-carboxylate
- Ethyl 5-ethyl-1-oxo-1lambda~5~-pyridine-2-carboxylate
- Methyl 5-methyl-1-oxo-1lambda~5~-pyridine-2-carboxylate
Uniqueness
Methyl 5-ethyl-1-oxo-1lambda~5~-pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position and the ester group at the 2-position provides a distinct structural framework that can be exploited for various applications. Additionally, the compound’s ability to undergo diverse chemical reactions makes it a versatile building block in synthetic chemistry.
Properties
CAS No. |
106154-42-1 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 5-ethyl-1-oxidopyridin-1-ium-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-7-4-5-8(9(11)13-2)10(12)6-7/h4-6H,3H2,1-2H3 |
InChI Key |
JSDKJZFSVWTSSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C[N+](=C(C=C1)C(=O)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















